molecular formula C22H21NO4S B14588838 Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- CAS No. 61294-00-6

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-

Cat. No.: B14588838
CAS No.: 61294-00-6
M. Wt: 395.5 g/mol
InChI Key: NBBQABXZFVEYPH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of benzenesulfonyl chloride with 2-methylphenylamine to form N-(2-methylphenyl)benzenesulfonamide. This intermediate is then reacted with 2-(benzoyloxy)ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzoyloxy and methylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The benzoyloxy and methylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with a sulfonamide group attached to a benzene ring.

    N-ethyl-4-methylbenzenesulfonamide: Contains an ethyl and methyl group, making it structurally similar but with different functional groups.

    2-methylbenzenesulfonamide: Similar in structure but lacks the benzoyloxy group.

Uniqueness

Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)- is unique due to the presence of both benzoyloxy and methylphenyl groups

Properties

CAS No.

61294-00-6

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]ethyl benzoate

InChI

InChI=1S/C22H21NO4S/c1-18-10-8-9-15-21(18)23(28(25,26)20-13-6-3-7-14-20)16-17-27-22(24)19-11-4-2-5-12-19/h2-15H,16-17H2,1H3

InChI Key

NBBQABXZFVEYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCOC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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